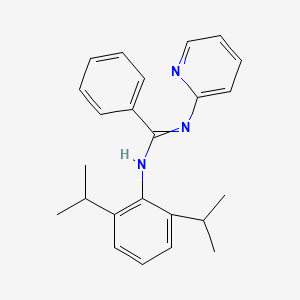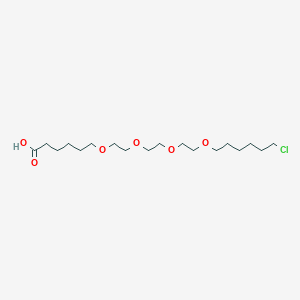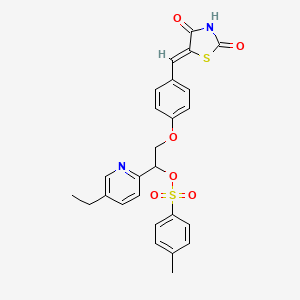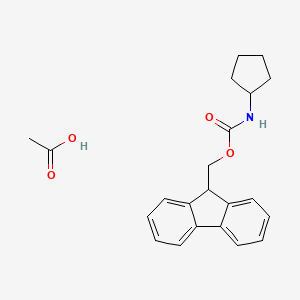
(E)-N'-(2,6-diisopropylphenyl)-N-(pyridin-2-yl)benzimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N’-(2,6-diisopropylphenyl)-N-(pyridin-2-yl)benzimidamide is a synthetic organic compound that belongs to the class of benzimidamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2,6-diisopropylphenyl)-N-(pyridin-2-yl)benzimidamide typically involves the reaction of 2,6-diisopropylaniline with pyridine-2-carboxaldehyde under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, to facilitate the formation of the imine intermediate. This intermediate is then reduced to yield the desired benzimidamide compound.
Industrial Production Methods
In an industrial setting, the production of (E)-N’-(2,6-diisopropylphenyl)-N-(pyridin-2-yl)benzimidamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance reaction efficiency.
化学反应分析
Types of Reactions
(E)-N’-(2,6-diisopropylphenyl)-N-(pyridin-2-yl)benzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzimidamide compounds.
科学研究应用
(E)-N’-(2,6-diisopropylphenyl)-N-(pyridin-2-yl)benzimidamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials.
作用机制
The mechanism of action of (E)-N’-(2,6-diisopropylphenyl)-N-(pyridin-2-yl)benzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.
相似化合物的比较
Similar Compounds
N-(2,6-diisopropylphenyl)-N’-(pyridin-2-yl)benzimidamide: Lacks the (E)-configuration, which may affect its chemical properties and biological activity.
N-(2,6-diisopropylphenyl)-N’-(pyridin-3-yl)benzimidamide: Contains a pyridin-3-yl group instead of pyridin-2-yl, leading to different reactivity and applications.
N-(2,6-diisopropylphenyl)-N’-(pyridin-4-yl)benzimidamide: Features a pyridin-4-yl group, which can alter its binding affinity and selectivity for molecular targets.
Uniqueness
(E)-N’-(2,6-diisopropylphenyl)-N-(pyridin-2-yl)benzimidamide is unique due to its specific (E)-configuration and the presence of both diisopropylphenyl and pyridin-2-yl groups
属性
分子式 |
C24H27N3 |
|---|---|
分子量 |
357.5 g/mol |
IUPAC 名称 |
N-[2,6-di(propan-2-yl)phenyl]-N'-pyridin-2-ylbenzenecarboximidamide |
InChI |
InChI=1S/C24H27N3/c1-17(2)20-13-10-14-21(18(3)4)23(20)27-24(19-11-6-5-7-12-19)26-22-15-8-9-16-25-22/h5-18H,1-4H3,(H,25,26,27) |
InChI 键 |
DAFUOHHMUIINKU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=NC2=CC=CC=N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-[(1S,2R,3aS,8bS)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11829197.png)
![(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11829198.png)
![ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11829201.png)

![Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)-](/img/structure/B11829210.png)

![1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B11829216.png)
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(dimethylamino)ethyl]-6-[2-[4-(diphenylamino)phenyl]ethenyl]-](/img/structure/B11829222.png)
![2,3,4,5,6-pentafluorophenyl (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(4-methylphenyl)diphenylmethyl]amino)propanoate](/img/structure/B11829226.png)
![3-(([1,1'-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride](/img/structure/B11829237.png)
![2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B11829239.png)

![((2S,3S)-4-(anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B11829242.png)

